1-(2-methylphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(2-METHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(2-METHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-METHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
1-(2-METHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H20N4O4S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O4S2/c1-14-4-2-3-5-18(14)25-13-15(12-19(25)26)20(27)23-16-6-8-17(9-7-16)31(28,29)24-21-22-10-11-30-21/h2-11,15H,12-13H2,1H3,(H,22,24)(H,23,27) |
InChI Key |
GKQWNZBGSMEMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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